N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (compound 5k) is a synthetic indole-oxoacetamide derivative with a substituted adamantane moiety. It was synthesized via a multi-step process involving the reaction of 2-adamantane-1H-indol-5-amine with oxalyl chloride, followed by coupling with 2,4-dimethylaniline, yielding an 81.5% isolated product . Structural confirmation was achieved through HRMS, $^1$H-NMR, and $^{13}$C-NMR spectroscopy. This compound belongs to a broader class of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides, which are explored for their biological activities, particularly in oncology .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(22)17(21)14-10-19-16-6-4-3-5-13(14)16/h3-10,19H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGNFCJYUTUTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,4-dimethylaniline with indole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives or acetamide analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Enzymes, receptors, or proteins involved in cellular processes.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Adamantane-containing analogs (5k, 5h, 5b) exhibit higher synthesis yields (>80%) compared to non-adamantane derivatives, likely due to optimized reaction conditions for bulky substituents .
Anticancer Activity
Antimicrobial Activity
- 8,9-Dihydrocoscinamide B (a non-adamantane indole-oxoacetamide): Showed antimicrobial activity against S. aureus and ESKAPE pathogens, highlighting the scaffold’s versatility beyond oncology .
Structure-Activity Relationships (SAR)
Adamantane Group : Enhances lipophilicity and membrane permeability, improving cellular uptake .
Halogen Substituents : Chlorine (e.g., 2a , 2e ) increases electrophilicity and target binding, critical for MDM2-p53 interactions .
Arylamide Side Chains : Electron-donating groups (e.g., methoxy in 5h ) may reduce potency compared to electron-withdrawing substituents (e.g., chloro in 2a ) .
Biological Activity
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O2
- Molecular Weight : 286.34 g/mol
- Structural Features : The compound features a dimethyl-substituted phenyl group and an indole moiety, which contribute to its lipophilicity and biological activity .
This compound exhibits its biological effects through several mechanisms:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines, including colon and lung cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially affecting metabolic processes and gene expression .
- Nucleophilic Substitutions : The chemical reactivity includes nucleophilic substitutions typical of amides, which may play a role in its biological activity .
Antitumor Properties
Numerous studies have investigated the antitumor effects of this compound:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against colon cancer cells by inducing apoptosis .
- Mechanistic Insights : A study highlighted that the compound's ability to modulate apoptotic pathways is crucial for its antitumor efficacy. The activation of caspase cascades leads to programmed cell death in cancerous cells .
Case Studies
- Study on Lung Cancer Cells : A specific study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among lung cancer cell lines. The study emphasized the importance of further exploring this compound's potential as a therapeutic agent .
- Colon Cancer Research : Another case study focused on colon cancer cells showed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Materials : 2,4-Dimethylaniline and indole-3-carboxylic acid.
- Reagents : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are used.
The reaction conditions generally involve stirring at room temperature for several hours to yield the desired product with high purity .
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including acylation and condensation steps. For example, derivatives like N-(2,4-dimethylphenyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide are synthesized via coupling reactions between indole intermediates and substituted phenyl acetamides under anhydrous conditions with argon protection . Key optimizations include:
- Solvent selection : Dichloromethane or dimethylformamide improves solubility and reaction efficiency.
- Catalysts : Bases like triethylamine or sodium hydride enhance reaction rates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products. Yields up to 81.5% are achievable through careful purification (e.g., column chromatography) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., indole NH at δ 10–12 ppm, carbonyl signals at δ 165–175 ppm) and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental vs. calculated mass accuracy within ±0.001 Da) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar α-ketoamide derivatives exhibit:
- Enzyme inhibition : α-Ketoamide moieties target proteases or kinases via covalent binding to catalytic residues .
- Anticancer activity : Indole derivatives show apoptosis induction in cancer cell lines (IC₅₀ values in µM range) .
Advanced Research Questions
Q. How do structural modifications on the phenyl and indole rings influence the biological activity of α-ketoamide derivatives?
- Phenyl substituents : Electron-withdrawing groups (e.g., bromo in N-(4-bromo-2-methylphenyl)- analogs) enhance electrophilicity of the ketoamide, improving enzyme inhibition .
- Indole modifications : Adamantane or sulfonamide additions (e.g., in and ) increase lipophilicity, affecting membrane permeability and target engagement .
- Structure-Activity Relationship (SAR) : Bioassays comparing analogs with varying substituents reveal that bulky groups (e.g., adamantane) improve selectivity but reduce solubility .
Q. What strategies can resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Derivatives with poor solubility (logP >5) may require formulation adjustments (e.g., nanoemulsions) .
- Metabolite identification : Phase I/II metabolism studies (e.g., cytochrome P450 assays) can explain rapid clearance or inactive metabolites .
- Species-specific differences : Compare target homology (e.g., human vs. murine enzymes) to validate translational relevance .
Q. What computational approaches are used to predict the binding modes of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., SARS-CoV-2 main protease for α-ketoamides) .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer during covalent bond formation with catalytic cysteine residues .
Q. How can crystallographic data address contradictions in proposed mechanisms of action?
- Co-crystallization studies : X-ray structures of the compound bound to its target (e.g., a kinase or protease) provide atomic-level insights into binding motifs and catalytic inhibition .
- Electron density maps : Resolve ambiguities in ligand orientation (e.g., keto-enol tautomerism in α-ketoamide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
